1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide
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Overview
Description
1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide is a synthetic compound that combines an indole moiety with a pyridinium ion. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indole structure is known for its presence in many natural products and pharmaceuticals, while the pyridinium ion can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions, where the indole is treated with ethyl halides in the presence of a base.
Formation of the Pyridinium Ion: The pyridinium ion can be synthesized by reacting pyridine with an appropriate alkylating agent, such as methyl iodide, followed by quaternization with bromide ions.
Coupling of the Indole and Pyridinium Moieties: The final step involves coupling the indole and pyridinium moieties through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Shares the indole moiety but lacks the pyridinium ion.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a similar indole structure but with different substituents.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: 1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide is unique due to the combination of the indole and pyridinium moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
4695-86-7 |
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Molecular Formula |
C17H17BrN2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C17H17N2O2.BrH/c1-21-17(20)14-5-4-9-19(12-14)10-8-13-11-18-16-7-3-2-6-15(13)16;/h2-7,9,11-12,18H,8,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
OWOGLAPMVNTXNL-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)CCC2=CNC3=CC=CC=C32.[Br-] |
Origin of Product |
United States |
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